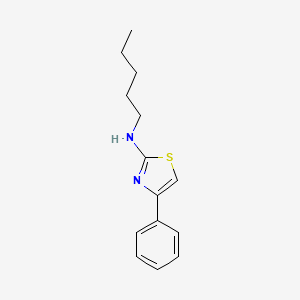

N-pentyl-4-phenyl-1,3-thiazol-2-amine

説明

Significance of the Thiazole (B1198619) Scaffold in Contemporary Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active molecules. Its presence in natural products, most notably thiamine (B1217682) (Vitamin B1), underscores its fundamental role in biological systems. In the realm of synthetic medicinal chemistry, the thiazole scaffold is recognized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets. This has led to its incorporation into a wide array of approved drugs exhibiting diverse pharmacological activities.

The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability has been exploited to develop agents with antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive effects, among others. The continued exploration of thiazole-containing compounds in drug discovery programs highlights its enduring importance and potential for yielding novel therapeutics.

Overview of 2-Aminothiazole (B372263) Scaffolds as Therapeutic Leads and Privileged Structures

Among the various classes of thiazole derivatives, the 2-aminothiazole moiety has emerged as a particularly significant "privileged structure" in medicinal chemistry. A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The 2-aminothiazole scaffold fits this description, having been successfully utilized in the design of a multitude of potent and selective modulators of various biological targets.

The exocyclic amino group at the 2-position of the thiazole ring is a key feature, providing a crucial point for hydrogen bonding interactions with biological macromolecules. This has been instrumental in the development of numerous clinically used drugs. However, the very features that make the 2-aminothiazole scaffold attractive can also present challenges. It has been identified in some instances as a "frequent hitter," a term used to describe compounds that show activity in a wide range of biological assays, sometimes due to non-specific mechanisms. This necessitates careful evaluation and optimization to ensure on-target activity.

Research Context of N-pentyl-4-phenyl-1,3-thiazol-2-amine within 1,3-Thiazol-2-amine Analogs

This compound belongs to a broad class of 2-amino-1,3-thiazole derivatives that have been the subject of extensive research. The general structure of these analogs features a phenyl group at the 4-position and various substituents on the exocyclic amino group. The exploration of this chemical space has been driven by the desire to understand the structure-activity relationships (SAR) that govern their biological effects.

Research into N,4-diaryl-1,3-thiazole-2-amines, where an aryl group is attached to the 2-amino position, has identified potent tubulin polymerization inhibitors with significant antiproliferative activity against various cancer cell lines. mdpi.com In these analogs, the nature and substitution pattern of the N-aryl ring, in conjunction with the 4-phenyl ring, play a crucial role in determining their potency.

Conversely, studies on 4-phenyl-1,3-thiazol-2-amines with smaller or no substitution on the 2-amino group have revealed promising activity against neglected tropical diseases like leishmaniasis. In these cases, the unsubstituted or minimally substituted 2-amino group appears to be important for the observed antiprotozoal effects.

The specific compound, this compound, represents an interesting case within this research landscape. The presence of a flexible n-pentyl group on the 2-amino function introduces a lipophilic alkyl chain, contrasting with the rigid aryl groups found in the anticancer agents or the small substituents in the antileishmanial compounds. This structural modification suggests an exploration into how lipophilicity and conformational flexibility at the N-2 position influence the biological activity of the 4-phenyl-1,3-thiazol-2-amine scaffold. It is plausible that research involving this compound and its N-alkyl analogs aims to probe targets where such properties are beneficial, potentially in areas such as neuroactive compounds or agents targeting membrane-associated proteins.

The synthesis of this compound would likely follow established synthetic routes for 2-aminothiazoles, such as the Hantzsch thiazole synthesis, by reacting an α-haloketone (e.g., 2-bromoacetophenone) with an appropriate N-pentylthiourea. Variations in the N-alkyl chain length and branching would allow for a systematic investigation of the SAR in this particular subclass of 1,3-thiazol-2-amine analogs.

Below is a table summarizing the biological activities of some representative 1,3-thiazol-2-amine analogs, which provides a context for the potential research directions for this compound.

| Compound Class | N-Substituent | 4-Substituent | Biological Activity |

| N,4-Diaryl-1,3-thiazol-2-amines | Aryl groups (e.g., 2,4-dimethoxyphenyl) | Phenyl/Substituted Phenyl | Anticancer (Tubulin inhibitors) mdpi.com |

| 4-Phenyl-1,3-thiazol-2-amines | H or small alkyl | Phenyl | Antileishmanial |

Structure

3D Structure

特性

IUPAC Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVWYUXTGEBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N Pentyl 4 Phenyl 1,3 Thiazol 2 Amine and Analogs

Positional and Substituent Effects on Biological Activity of 2-Aminothiazoles

The biological activity of 2-aminothiazole (B372263) derivatives is intricately linked to the substitution pattern on the heterocyclic core. The substituents at the C-2 (amino group), C-4, and C-5 positions can significantly influence the molecule's potency, selectivity, and pharmacokinetic properties. nih.gov SAR studies have shown that the aryl group at the C-4 position, in particular, plays a crucial role in defining the biological effects of this class of compounds. tandfonline.com

The amino group at the C-2 position of the thiazole (B1198619) ring is a key site for modification. While many potent derivatives feature substitutions like amides or ureas at this position, direct N-alkylation also modulates activity. nih.gov In the context of N-pentyl-4-phenyl-1,3-thiazol-2-amine, the N-pentyl group is a lipophilic alkyl chain.

The presence of an aryl group at the C-4 position of the thiazole ring is a common feature in many biologically active 2-aminothiazoles and is considered important for activity. tandfonline.com In this compound, this is an unsubstituted phenyl ring.

Studies on various 2-aminothiazole analogs have demonstrated the significance of this C-4 aryl moiety. For example, in a series of compounds evaluated for antitumor activity, introducing a phenyl group at the C-4 position was found to have a notable effect on potency. nih.gov The electronic properties of this phenyl ring can be fine-tuned by adding substituents, which in turn modulates biological activity. SAR studies on 5-LOX inhibitors indicated that replacing an electron-donating methoxy (B1213986) group on the C-4 phenyl ring with an electron-withdrawing nitro group led to a decrease in activity, suggesting that the electronic density at this position is critical. tandfonline.com The phenyl ring itself contributes to the molecule's ability to form hydrophobic and stacking interactions with biological targets, as seen in inhibitors of the HIV-1 nucleocapsid protein where the phenyl ring stacks with a tryptophan residue. acs.org

| Substituent on C-4 Phenyl Ring | Effect on Biological Activity (Example) | Reference |

|---|---|---|

| -OCH3 (Methoxy) | Potent 5-LOX inhibitory activity. | tandfonline.com |

| -NO2 (Nitro) | Decreased 5-LOX inhibitory activity compared to methoxy. | tandfonline.com |

| -F (Fluoro) | Good 5-LOX inhibition activity noted with para-fluoro substitution. | tandfonline.com |

| -Cl (Chloro) | Para-chloro substitution on the phenyl ring created the most activity against several cancer cell lines in one study. | nih.gov |

The thiazole ring itself is a key pharmacophore, but its isosteric replacement with other five-membered heterocycles can lead to compounds with improved properties. A common isosteric replacement for the 2-aminothiazole (2-AMT) core is the 2-aminooxazole (2-AMO) scaffold. mdpi.comnih.gov

This bioisosteric exchange of a sulfur atom (in thiazole) for an oxygen atom (in oxazole) significantly alters the molecule's physicochemical properties. Studies comparing 2-AMT and 2-AMO derivatives have shown that the oxazole isosteres exhibit significantly increased hydrophilicity and water solubility. mdpi.comnih.gov For example, the isosteric exchange of thiazole for oxazole was associated with a notable decrease in the lipophilicity parameter log k'w. mdpi.com Despite these changes in physical properties, the 2-AMO isosteres often behave similarly to their 2-AMT counterparts in terms of antimicrobial activity, while potentially offering reduced cytotoxicity. mdpi.com This makes isosteric replacement a valuable strategy for optimizing the drug-like properties of a lead compound without losing its desired biological activity. researchgate.net

| Parameter | 2-Aminothiazole (2-AMT) Derivatives | 2-Aminooxazole (2-AMO) Isosteres | Reference |

|---|---|---|---|

| Lipophilicity (log k'w) | Higher | Lower (Significantly decreased) | mdpi.com |

| Water Solubility | Lower (Some compounds precipitate) | Higher (Typically two orders of magnitude increase) | mdpi.com |

| Antimicrobial Activity | Active | Correspondingly active | mdpi.com |

| Cytotoxicity | Generally low | Generally low, no significant difference observed | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov Numerous QSAR studies have been performed on 2-aminothiazole derivatives to understand the structural requirements for various biological activities, such as anticancer, anti-prion, and enzyme inhibition. nih.govtandfonline.comacs.org

Key Molecular Descriptors in 2-Aminothiazole QSAR Models:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. Descriptors like Moreau-Broto autocorrelation (ATSC1i) and Moran autocorrelation (MATS8c) have been found to significantly influence the Hec1/Nek2 inhibitory activity of 2-aminothiazole derivatives. tandfonline.com

3D Descriptors: These account for the three-dimensional arrangement of atoms. GETAWAY, 3D-MoRSE, and RDF descriptors have been successfully used to model the 11β-HSD1 inhibitory activity of 2-aminothiazol-4(5H)-one derivatives. nih.gov

Physicochemical Descriptors: Properties such as charge distribution and surface area are often critical. For instance, the total molecular surface area (RPSA) was a key descriptor in a QSAR model for anticancer activity. tandfonline.com In a model for anti-prion activity, descriptors related to hydrogen bonding propensity and the frequency of nitrogen atoms were important. nih.gov

These QSAR studies help in rationally designing new, more potent analogs by predicting their activity based on structural modifications. The models consistently show that a combination of steric, electronic, and hydrophobic properties governs the biological activity of the 2-aminothiazole scaffold. tandfonline.comacs.org

Conformational Analysis and its Correlation with Observed Biological Profiles

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different shapes (conformations) it can adopt. The specific conformation of a drug molecule is critical for its ability to bind to its biological target. For the 2-aminothiazole scaffold, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to understand its conformational preferences and binding modes. acs.orgnih.gov

Studies on model peptides containing a thiazole-amino acid residue have shown that these units tend to adopt a semi-extended β2 conformation. nih.gov This preferred shape is stabilized by an intramolecular hydrogen bond between the amino group's hydrogen (N-H) and the thiazole ring's nitrogen atom (NTzl). nih.gov This inherent conformational preference can influence how the molecule presents its functional groups for interaction with a receptor or enzyme active site.

In a more direct biological context, MD simulations of 2-amino-4-phenylthiazole inhibitors of the HIV-1 nucleocapsid (NC) protein revealed that the aminothiazole moiety fits well within a hydrophobic pocket of the protein, acting as a guanine-mimetic. acs.org This analysis also highlighted the role of the C-4 phenyl ring, which was found to engage in stacking interactions with the side chain of a tryptophan residue (Trp37) in the binding site. acs.org Such studies are crucial for understanding the molecular basis of activity and for the rational design of new inhibitors with improved binding affinity and specificity.

Computational and in Silico Studies of N Pentyl 4 Phenyl 1,3 Thiazol 2 Amine and Analogs

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a macromolecular target.

Molecular docking studies on various analogs of 4-phenyl-1,3-thiazol-2-amine have been instrumental in profiling their interactions with a range of protein targets. researchgate.net These studies reveal that the 2-aminothiazole (B372263) scaffold is a versatile binder, capable of forming key interactions within protein active sites. acs.org The binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

Table 1: Predicted Binding Affinities of 4-Phenyl-1,3-thiazol-2-amine Analogs against Various Protein Targets This table is interactive. You can sort and filter the data.

| Compound Analog | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole-Pyrazole Hybrid | Urate Oxidase | -5.45 | Arg176, Leu170, His256, Phe159 nih.gov |

| Thiazole-Pyridine Hybrid | Urate Oxidase | -4.96 | Val227, Arg176 nih.gov |

| 4-(4-Bromophenyl)thiazole derivative | Antimicrobial Target (1JIJ) | Good Docking Score | Not Specified nih.gov |

| Piperazinyl-thiazole acetamide | VEGFR-2 | Good Docking Score | Not Specified nih.gov |

A significant outcome of in silico screening and molecular docking is the identification of potential macromolecular targets for a given compound, a process sometimes referred to as "target fishing". researchgate.net For the 4-phenyl-1,3-thiazol-2-amine scaffold, computational studies have suggested a variety of putative targets implicated in different diseases.

These identified targets span a wide range of protein classes, highlighting the promiscuous nature of the 2-aminothiazole scaffold, which has been identified as a frequent-hitting fragment in biophysical binding assays. researchgate.netacs.org The binding sites for these analogs are typically hydrophobic pockets within the protein, where the phenyl ring can engage in favorable interactions. acs.org The thiazole (B1198619) and amino groups often act as key hydrogen bond donors and acceptors.

Identified Putative Targets Include:

Tubulin: A key protein in cell division, making it a target for anticancer agents. nih.govacs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial kinase in angiogenesis, targeted in cancer therapy. nih.gov

HIV-1 Nucleocapsid Protein (NC): A viral protein essential for HIV-1 replication, representing a target for antiviral drugs. acs.org

Cyclooxygenase (COX-1 and COX-2): Enzymes targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). ekb.eg

S-methyl-5-thioadenosine phosphorylase: A potential target for antileishmanial agents. researchgate.net

SARS-CoV-2 Main Protease: A critical enzyme for the replication of the SARS-CoV-2 virus. nottingham.ac.uk

Dihydrofolate Reductase (DHFR): An established target for antimicrobial and anticancer therapies. nih.gov

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to predict molecular structure, reactivity, and spectroscopic characteristics.

DFT calculations are widely employed to investigate the electronic structure and predict the reactivity of 4-phenyl-1,3-thiazol-2-amine analogs. nih.gov These calculations typically start by optimizing the molecular geometry to find the lowest energy conformation of the molecule in the gaseous phase. nottingham.ac.ukresearchgate.net Studies often utilize basis sets like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

From the optimized structure, various electronic properties can be calculated. nih.gov The molecular electrostatic potential (MEP) map, for instance, is used to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nottingham.ac.uk This information is crucial for predicting how the molecule will interact with biological receptors. DFT also allows for the calculation of global reactivity descriptors, which help in understanding the stability and reactivity of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For 4-phenyl-1,3-thiazol-2-amine analogs, FMO analysis shows that the HOMOs are often delocalized over the entire molecule, particularly the thiazole ring and adjacent nitrogen atoms, while the LUMOs are similarly distributed. nih.gov This delocalization contributes to the stability of the scaffold. The energy gap also provides insights into the electronic transitions and can be correlated with experimental UV-Vis spectra. nih.gov

Table 2: Calculated FMO Properties for Thiazole Analogs This table is interactive. You can sort and filter the data.

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | -6.231 | -0.525 | 5.706 nih.gov |

Noncovalent interactions (NCIs) are crucial for understanding the stability of molecular structures in both solid and biological systems. nottingham.ac.uk NCI plot analysis is a computational method used to visualize and characterize weak intermolecular and intramolecular interactions in real space, based on the electron density and its reduced gradient. nottingham.ac.ukjussieu.fr

Homology Modeling for Prediction of Target Protein Structures

A significant challenge in drug discovery is the lack of experimentally determined three-dimensional structures for many protein targets of interest. Homology modeling, also known as comparative modeling, provides a powerful solution to this problem. wikipedia.org This method constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally solved structure of a related homologous protein, the "template". wikipedia.org The fundamental principle is that evolutionarily related proteins exhibit conserved three-dimensional structures, even when their sequences have diverged. wikipedia.org

The process of homology modeling involves four key steps:

Template Selection: Identifying one or more known protein structures from databases like the Protein Data Bank (PDB) that have a sufficient sequence similarity to the target protein.

Target-Template Alignment: Aligning the amino acid sequence of the target protein with that of the template(s). The accuracy of this alignment is critical for the quality of the final model.

Model Construction: Building the three-dimensional model of the target protein using the aligned sequences and the template's structural coordinates.

Model Assessment: Evaluating the quality and accuracy of the generated model using various stereochemical and energetic validation tools.

For analogs of N-pentyl-4-phenyl-1,3-thiazol-2-amine, homology modeling can be employed when the crystal structure of a putative target enzyme is unavailable. For instance, if a series of thiazole derivatives shows inhibitory activity against a specific kinase for which no experimental structure exists, a homology model can be built using the structure of a closely related, structurally characterized kinase as a template. This generated model then serves as the basis for subsequent molecular docking studies to predict how the thiazole compounds bind to the active site, guiding the rational design of more potent and selective inhibitors. nih.gov While this method is powerful, the quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template; higher identity generally leads to more reliable models. wikipedia.org

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling and virtual screening are cornerstone in silico techniques for identifying novel bioactive compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a response. lew.romdpi.com

Pharmacophore Modeling

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: This method is used when the 3D structure of the target protein is unknown. It involves analyzing a set of active compounds to identify the common chemical features responsible for their biological activity. For example, a study on thiazole derivatives as inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) enzyme developed a five-point pharmacophore model (ADRRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro

Structure-Based: When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be derived directly from the key interactions observed between the ligand and the protein's active site.

Once a robust pharmacophore model is developed, it can be used as a 3D query to search chemical libraries for new molecules that possess the required features, a process known as pharmacophore-based virtual screening. mdpi.com

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com In the context of 4-phenyl-1,3-thiazol-2-amine derivatives, this approach has been widely applied. For instance, researchers have used molecular docking—a common form of virtual screening—to assess the binding affinity of novel 2-aminothiazole derivatives against various targets. researchgate.netasianpubs.org

Studies have successfully employed these methods to identify potential anticancer agents by screening thiazole derivatives against targets like the estrogen receptor-α (ER-α) and Hec1/Nek2 proteins. tandfonline.comrjeid.comnih.gov In one such study, synthesized 4-phenylthiazol-2-amine derivatives exhibited better docking scores than the standard drug tamoxifen (B1202) against ER-α. rjeid.comnih.gov Similarly, other work has focused on identifying inhibitors for metabolic enzymes like carbonic anhydrase and acetylcholinesterase by docking 2-aminothiazole derivatives into their respective active sites. nih.gov The results of these screenings provide crucial insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-protein recognition.

The table below summarizes findings from a representative molecular docking study of 2-aminothiazole analogs against antioxidant enzyme targets.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analog 1 | Oxidoreductase (PDB: 2CDU) | -6.64 | Ile155, Gly156, Ser157 |

| Analog 2 | Oxidoreductase (PDB: 3NM8) | -7.21 | Cys242, Ile243, Gly244 |

| Analog 3 | Oxidoreductase (PDB: 2CDU) | -6.58 | Ile155, Ser157, Ile160 |

| Analog 4 | Oxidoreductase (PDB: 3NM8) | -7.15 | Cys242, Gly244 |

Data is illustrative and compiled from findings reported in studies on 2-aminothiazole derivatives. researchgate.net

These computational approaches—homology modeling, pharmacophore development, and virtual screening—form a powerful pipeline in modern drug discovery, enabling the efficient identification and optimization of novel ligands like this compound and its analogs for a wide range of therapeutic targets.

Pharmacokinetic Considerations in Preclinical Drug Discovery for N Pentyl 4 Phenyl 1,3 Thiazol 2 Amine Analogs

In Vitro Metabolic Stability Assessment

In vitro models are indispensable tools in early drug discovery for predicting the metabolic fate of new chemical entities (NCEs). nih.gov These assays provide crucial data on a compound's susceptibility to biotransformation, primarily by hepatic enzymes. utsouthwestern.edu For N-pentyl-4-phenyl-1,3-thiazol-2-amine analogs, understanding their metabolic stability is key to optimizing their pharmacokinetic properties.

Hepatic Microsomal Stability Studies (e.g., Human and Animal Species)

Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Microsomal stability assays are widely used to evaluate the Phase I metabolic fate of compounds. evotec.com The general protocol involves incubating the test compound, such as an analog of this compound, with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. protocols.iocreative-bioarray.com The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com

These studies are crucial for identifying potential interspecies differences in metabolism, which is vital for extrapolating preclinical animal data to humans. For instance, a compound may be rapidly metabolized by mouse liver microsomes but show greater stability in human liver microsomes, or vice versa. nih.gov

Below is an illustrative data table representing typical results from a hepatic microsomal stability study for a hypothetical this compound analog (Compound X).

| Species | Time (minutes) | % Parent Compound Remaining |

| Human | 0 | 100 |

| 5 | 85 | |

| 15 | 60 | |

| 30 | 35 | |

| 45 | 15 | |

| Rat | 0 | 100 |

| 5 | 70 | |

| 15 | 40 | |

| 30 | 15 | |

| 45 | <5 | |

| Mouse | 0 | 100 |

| 5 | 55 | |

| 15 | 20 | |

| 30 | <5 | |

| 45 | <5 |

Hepatocyte Incubation Assays and Intrinsic Clearance (CLint) Determination

While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery for Phase II conjugation reactions. europa.eu Intact hepatocytes, which contain both Phase I and Phase II enzymes in a more physiologically relevant environment, are considered the "gold standard" for in vitro metabolism studies. utsouthwestern.eduthermofisher.com Cryopreserved hepatocytes from various species are commonly used for these assays. thermofisher.com

In a typical hepatocyte incubation assay, the test compound is incubated with a suspension of hepatocytes, and samples are taken at various time points to measure the decrease in the parent compound's concentration. europa.eu The data from these experiments are used to calculate the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow. nih.goveuropa.eu CLint is a critical parameter for predicting in vivo hepatic clearance. nuvisan.com

The formula to calculate in vitro intrinsic clearance is: CLint (in vitro) = k * V / N Where:

k is the elimination rate constant (0.693 / t1/2)

V is the incubation volume

N is the number of hepatocytes per well thermofisher.com

An illustrative table of intrinsic clearance values for a hypothetical series of this compound analogs is presented below.

| Compound ID | Human Hepatocyte CLint (µL/min/10^6 cells) | Rat Hepatocyte CLint (µL/min/10^6 cells) |

| Analog A | 15.2 | 25.8 |

| Analog B | 5.6 | 12.1 |

| Analog C | 28.9 | 45.3 |

Determination of Metabolic Half-Life (t1/2)

The metabolic half-life (t1/2) is the time required for 50% of the parent compound to be metabolized. It is a direct measure of metabolic stability and can be determined from the data generated in both microsomal and hepatocyte stability assays. nih.gov The t1/2 is calculated from the slope of the natural logarithm of the percent of the remaining parent compound plotted against time. mdpi.com

The formula for calculating the in vitro half-life is: t1/2 = 0.693 / k Where:

k is the elimination rate constant derived from the slope of the disappearance curve. solvobiotech.com

The following table provides hypothetical metabolic half-life data for this compound analogs in human liver microsomes (HLM) and human hepatocytes.

| Compound ID | HLM t1/2 (min) | Human Hepatocyte t1/2 (min) |

| Analog A | 22.5 | 35.1 |

| Analog B | 62.8 | 85.7 |

| Analog C | 10.3 | 18.4 |

Strategies for Metabolic Stability Enhancement

For compounds that exhibit high metabolic liability, various medicinal chemistry strategies can be employed to improve their stability.

Application of Deuterium (B1214612) Isotope Effects in Structural Modifications

One strategy to enhance metabolic stability is the substitution of hydrogen atoms with deuterium at metabolically vulnerable positions, a concept known as the kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions. nih.gov Consequently, replacing a hydrogen with a deuterium at a site of metabolism can slow down the rate of biotransformation, thereby increasing the compound's half-life. nih.gov However, it is important to note that deuteration at one site might lead to "metabolic switching," where metabolism is redirected to other sites on the molecule. osti.gov

Structural Modification Impact on Cytochrome P450 (CYP) Mediated Biotransformation

Structural modifications are a cornerstone of medicinal chemistry efforts to improve metabolic stability. For 2-aminothiazole (B372263) derivatives, it has been shown that the 2-aminothiazole ring itself can be a site of metabolic activation. nih.gov Strategic modifications to the N-pentyl group, the phenyl ring, or the thiazole (B1198619) core of this compound can be made to block or hinder the access of CYP enzymes to metabolically labile sites.

For example, introducing electron-withdrawing groups or sterically bulky substituents at or near a site of oxidation can decrease the rate of metabolism. The goal is to identify structural changes that improve metabolic stability without compromising the compound's desired pharmacological activity. An in silico model can be developed to predict bioactivation in structural analogs, which can then be confirmed empirically through in vitro screening. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Predictive Modeling

In the early stages of drug discovery, the assessment of pharmacokinetic properties is a critical step that significantly influences the success of a potential drug candidate. Unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are a primary cause of late-stage clinical trial failures. To mitigate this risk, in silico computational tools are now widely employed to predict the ADME properties of novel compounds, offering a high-throughput and cost-effective alternative to extensive experimental testing. nih.gov These predictive models are crucial for evaluating and optimizing new chemical entities, including analogs of this compound.

Several computational studies have been conducted on 4-phenyl-1,3-thiazol-2-amine derivatives to evaluate their drug-likeness and pharmacokinetic parameters. nih.govrjsocmed.com In one such study, a series of synthesized 4-phenylthiazol-2-amine derivatives underwent in silico ADME analysis, which revealed that the compounds' properties were within acceptable limits. nih.govrjsocmed.com The predicted partition coefficients (p/o) for these analogs fell within a range that suggests sufficient absorption at the site of action. nih.gov Similarly, research on 4-(4-bromophenyl)-thiazol-2-amine derivatives also showed promising ADME properties, supporting their potential for further development. nih.govresearchgate.net These findings underscore the utility of computational screening to prioritize compounds with favorable pharmacokinetic profiles for subsequent in vitro and in vivo evaluation. nih.gov

A cornerstone of in silico ADME prediction is the evaluation of a compound's compliance with established druglikeness rules, such as Lipinski's Rule of Five. wikipedia.orgtaylorandfrancis.comdrugbank.com This rule outlines several molecular properties that are important for a drug's pharmacokinetics. wikipedia.org An orally active drug generally should have no more than one violation of the following criteria: a molecular mass less than 500 Daltons, a lipophilicity (LogP) value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgtaylorandfrancis.comdrugbank.com Studies on various thiazole analogs have consistently shown that promising candidates adhere to these rules, indicating a higher probability of good oral bioavailability. nih.gov

The data below illustrates the typical physicochemical parameters predicted for 4-phenyl-1,3-thiazol-2-amine analogs based on Lipinski's Rule of Five.

Beyond druglikeness, predictive modeling provides insights into a wide range of specific ADME characteristics. These models can forecast parameters such as aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like Cytochrome P450 (CYP). The general findings for thiazole analogs suggest favorable outcomes for many of these properties.

The following table summarizes the general predictive ADME profile for 4-phenyl-1,3-thiazol-2-amine analogs based on findings from multiple in silico studies.

Drug Discovery and Lead Optimization Strategies for Thiazole Based Compounds

High-Throughput Screening (HTS) to Identify Novel Chemical Hits

High-Throughput Screening (HTS) serves as the initial step in discovering novel chemical entities with therapeutic potential. This process involves the rapid, automated testing of large libraries of compounds against a specific biological target. For thiazole-based compounds, which are recognized for a wide range of biological activities, HTS is a critical tool for identifying initial "hits". nih.gov

The process begins with the development of a robust assay, which can be biochemical (measuring enzyme inhibition, for instance) or cell-based (assessing cellular responses). Once the assay is validated, it is used to screen a diverse library of compounds, which may include many thiazole (B1198619) derivatives. rsc.org The goal is to identify compounds that exhibit a desired biological activity above a certain threshold. These initial active compounds are termed "hits."

Thiazole scaffolds are frequently identified as hits in various screening campaigns. nih.gov However, the 2-aminothiazole (B372263) substructure, in particular, is known to be a potential "frequent hitter," meaning it can show activity in numerous assays through non-specific mechanisms. nih.gov Therefore, after an initial HTS run, hits undergo a rigorous confirmation and validation process. This involves re-testing the compound's activity, often in a dose-response format to determine its potency (e.g., IC50 or EC50 value), and conducting secondary or orthogonal assays to rule out false positives and non-specific activity. nih.govwikipedia.org

Below is a hypothetical representation of primary HTS data for identifying inhibitors of a target protein.

Table 1: Illustrative High-Throughput Screening (HTS) Results for Target X Inhibition

| Compound ID | Compound Structure | Primary Screen (% Inhibition @ 10 µM) | Confirmation Screen (IC50, µM) | Notes |

|---|---|---|---|---|

| HTS-001 | Generic Thiazole 1 | 85.2 | 5.8 | Confirmed Hit |

| HTS-002 | N-pentyl-4-phenyl-1,3-thiazol-2-amine | 91.5 | 2.1 | Confirmed Hit, selected for follow-up |

| HTS-003 | Generic Thiazole 2 | 55.1 | > 20 | Weak activity |

| HTS-004 | Non-thiazole control | 5.3 | N/A | Inactive |

Hit-to-Lead and Lead Optimization Campaigns

Following the identification and confirmation of a promising hit, such as this compound, the hit-to-lead (H2L) phase begins. The primary objective of H2L is to transform a screening hit, which typically has moderate potency and unrefined properties, into a more promising "lead" compound. wikipedia.org This involves initial chemical modifications to explore the structure-activity relationship (SAR) and improve key attributes like potency and selectivity. medium.com

Medicinal chemists synthesize a focused library of analogs based on the hit structure. For a compound like this compound, this could involve:

Modifying the N-pentyl group: Exploring different alkyl chain lengths or introducing cyclic structures to probe the binding pocket.

Substituting the phenyl ring: Adding various functional groups (e.g., halogens, methoxy (B1213986) groups) at different positions to enhance binding interactions or alter physicochemical properties. nih.gov

Altering the 2-amine linker: Investigating the impact of different linkers or substitution patterns on activity.

These new analogs are then tested to establish a clear SAR, which guides further design. medium.com A successful H2L campaign typically improves the potency from the micromolar range to the nanomolar range. wikipedia.org

The subsequent lead optimization (LO) phase is a more extensive and iterative process. The goal is to refine the lead compound into a preclinical candidate by further enhancing its potency and selectivity while simultaneously improving its drug-like properties, such as metabolic stability, solubility, and permeability. wikipedia.orgmedium.com This phase involves a deeper exploration of the SAR and may utilize structure-based drug design if the three-dimensional structure of the biological target is known. medium.com

The table below illustrates a hypothetical optimization campaign starting from an initial hit.

Table 2: Example of a Hit-to-Lead/Lead Optimization Progression

| Compound ID | Modification from Parent Structure | Target Potency (IC50, nM) | Selectivity vs. Target Y (Fold) |

|---|---|---|---|

| Hit-001 (Parent) | This compound | 2100 | 5 |

| Analog-1A | Changed N-pentyl to N-cyclopropylmethyl | 850 | 15 |

| Analog-1B | Added 4-chloro to phenyl ring | 420 | 50 |

| Lead-01 (Analog-1B with cyclopropylmethyl) | Combination of modifications | 95 | >200 |

Multiparametric Optimization Approaches for Balancing Efficacy and Pharmacokinetic Properties

A successful drug must possess a delicate balance of multiple properties. High potency alone is insufficient if the compound has poor absorption, rapid metabolism, or off-target toxicity. nih.gov Multiparametric optimization (MPO) is a crucial strategy employed during the lead optimization phase to simultaneously balance these often-conflicting properties. nih.gov

MPO approaches use a combination of in vitro assays and in silico predictive models to create a holistic profile of a compound. Key parameters evaluated include:

Efficacy: Potency against the intended target.

Pharmacokinetics (ADME):

A bsorption: Solubility and cell permeability.

D istribution: Plasma protein binding.

M etabolism: Stability in liver microsomes or hepatocytes.

E xcretion: Routes of clearance.

Safety: Inhibition of key metabolizing enzymes (e.g., cytochrome P450s) or activity against off-targets known to cause adverse effects (e.g., the hERG potassium channel). unicamp.br

The following table provides an example of an MPO matrix used to compare a lead compound with its optimized analog.

Table 3: Illustrative Multiparametric Optimization (MPO) Profile

| Parameter | Desired Profile | Lead Compound (Lead-01) | Optimized Candidate (PC-01) |

|---|---|---|---|

| Target Potency (IC50, nM) | < 100 | 95 | 45 |

| Aqueous Solubility (µM) | > 50 | 15 | 65 |

| Cell Permeability (Papp, 10⁻⁶ cm/s) | > 10 | 8 | 12 |

| Metabolic Stability (t½ in microsomes, min) | > 30 | 25 | 55 |

| hERG Inhibition (IC50, µM) | > 10 | 5 | > 30 |

| Overall MPO Score | High | Moderate | High |

Q & A

Q. What are the recommended synthetic routes for N-pentyl-4-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Hantzsch thiazole synthesis is a common approach for 1,3-thiazol-2-amine derivatives. React 4-phenylthiazole-2-thiol with n-pentylamine under reflux in ethanol (3–6 hours, 70–80°C) .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via column chromatography (neutral alumina, gradient elution) to isolate the product in >75% yield .

Q. How should structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer:

- Spectroscopic analysis : Use - and -NMR to verify the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and the N-pentyl chain (δ 1.2–3.1 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (expected m/z: 260.38 for ) with ESI-MS in positive ion mode .

- Elemental analysis : Validate purity (C, H, N, S within ±0.3% of theoretical values) .

Q. What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile:water 70:30, 1 mL/min) to quantify purity (>98%) and detect degradation products .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for thiazol-2-amine derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (dichloromethane:methanol 1:1). Refine using SHELXL (space group P2/c, Z = 4) to resolve discrepancies in C–S bond lengths (1.70–1.74 Å vs. literature 1.68 Å) .

- Validation : Compare with analogous structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, ) to identify steric effects from the N-pentyl group .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

- Bioisosteric replacement : Synthesize analogs with varying substituents (e.g., 4-fluoro, 4-chloro) on the phenyl ring. Test antimicrobial activity via microbroth dilution (MIC against S. aureus and E. coli) .

- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (PDB: 1DHF). Correlate binding energy (<−8.0 kcal/mol) with experimental IC values .

Q. How can computational methods address discrepancies in predicted vs. observed solubility or logP values?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate dipole moment (predicted ~3.5 D) to explain solubility in polar solvents .

- QSAR modeling : Train models on thiazole derivatives (e.g., 4-(3-phenylphenyl)-N-substituted analogs) to refine logP predictions (experimental logP ~3.8 vs. predicted 4.1) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across structurally similar thiazol-2-amine derivatives?

Methodological Answer:

- Meta-analysis : Compile IC values from literature (e.g., N-aryl vs. N-alkyl derivatives). Use ANOVA to identify significant differences (p < 0.05) in antifungal activity against C. albicans .

- Crystallographic evidence : Correlate bioactivity with electron-withdrawing substituents (e.g., 4-chloro) that enhance π-π stacking in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。